molecular formula C4H10ClNO B6301571 (2R,3S)-2-Methylazetidin-3-ol hydrochloride CAS No. 2725774-28-5

(2R,3S)-2-Methylazetidin-3-ol hydrochloride

Cat. No. B6301571
CAS RN: 2725774-28-5
M. Wt: 123.58 g/mol
InChI Key: VGWXJFDIRONLQP-HJXLNUONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-Methylazetidin-3-ol hydrochloride, commonly known as Azetidine-3-ol hydrochloride, is an organic compound with a molecular formula of C3H7ClN2O. It is a cyclic amine that is widely used as a reagent in organic synthesis. Azetidine-3-ol hydrochloride has been used in the synthesis of a variety of compounds, including β-lactams, β-amino acids, and β-peptides. In addition, it has also been used in the synthesis of peptidomimetics and peptidomimetic drugs.

Mechanism of Action

Azetidine-3-ol hydrochloride acts as a nucleophile in organic synthesis. It is capable of reacting with electrophiles such as alkyl halides, aldehydes, and ketones. In addition, it can also react with activated double bonds, such as those found in α,β-unsaturated aldehydes and α,β-unsaturated ketones.
Biochemical and Physiological Effects
Azetidine-3-ol hydrochloride has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have a low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

Azetidine-3-ol hydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. In addition, it is stable to air and light and can be stored at room temperature. However, it is not very soluble in water and is not very reactive with certain substrates.

Future Directions

Future research on azetidine-3-ol hydrochloride should focus on its biochemical and physiological effects. In addition, further studies should be conducted to determine its potential uses in medicinal chemistry and drug discovery. Additionally, further research should be conducted to determine its solubility in various solvents and its reactivity with different substrates. Finally, further research should be conducted to explore its potential uses in the synthesis of other compounds, such as β-amino alcohols, β-amino acids, β-amino esters, and β-amino amides.

Synthesis Methods

Azetidine-3-ol hydrochloride can be synthesized through a variety of methods. The most common method is the reaction of 1,3-dichloro-2-methyl-azetidine with hydrochloric acid. This reaction produces azetidine-3-ol hydrochloride and dichloroacetic acid. Other methods include the oxidation of methylazetidine with hydrogen peroxide or the reaction of azetidine-2-carboxylic acid with hydrochloric acid.

Scientific Research Applications

Azetidine-3-ol hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of β-lactams, β-amino acids, and β-peptides. In addition, it has been used in the synthesis of peptidomimetics and peptidomimetic drugs. Azetidine-3-ol hydrochloride has also been used in the synthesis of a variety of other compounds, including β-amino alcohols, β-amino acids, β-amino esters, and β-amino amides.

properties

IUPAC Name

(2R,3S)-2-methylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXJFDIRONLQP-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-Methylazetidin-3-OL hydrochloride

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